tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate
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Overview
Description
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, an aminopropanoyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate aminopropanoyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-aminopropan-2-yl)carbamate
- tert-butyl 3-bromopropylcarbamate
- N-Boc-ethylenediamine
Uniqueness
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate is unique due to its specific structural features, such as the combination of tert-butyl, aminopropanoyl, and pyrrolidinyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C13H25N3O3 |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-6-5-10(8-16)7-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18) |
InChI Key |
LMXQUWGOYXMJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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